molecular formula C9H17NO3 B15228908 tert-Butyl 2-methyl-3-(methylamino)-3-oxopropanoate

tert-Butyl 2-methyl-3-(methylamino)-3-oxopropanoate

Cat. No.: B15228908
M. Wt: 187.24 g/mol
InChI Key: OKWXVWTVHIGQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-methyl-3-(methylamino)-3-oxopropanoate is a β-ketoester derivative characterized by a tert-butyl ester group, a methyl substituent at position 2, and a methylamino group at position 3. This compound is structurally designed to balance steric bulk (via the tert-butyl group) and reactivity (via the α-ketoester and methylamino moieties). For instance, tert-Butyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate (compound 335) is synthesized via alkylation using methyl iodide and potassium tert-butoxide . The tert-butyl group enhances hydrolytic stability compared to ethyl or methyl esters, making it a robust intermediate in pharmaceutical and heterocyclic chemistry .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl 2-methyl-3-(methylamino)-3-oxopropanoate

InChI

InChI=1S/C9H17NO3/c1-6(7(11)10-5)8(12)13-9(2,3)4/h6H,1-5H3,(H,10,11)

InChI Key

OKWXVWTVHIGQLR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-(methylamino)-3-oxopropanoate typically involves the esterification of 2-methyl-3-(methylamino)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-(methylamino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-methyl-3-(methylamino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-(methylamino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methylamino group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position 2/3) Ester Group Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 2-methyl-3-(methylamino)-3-oxopropanoate 2-methyl, 3-methylamino tert-butyl Not explicitly provided Potential intermediate for amine-containing pharmaceuticals Inferred
tert-Butyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate (335) 2-methyl, 3-methyl(phenyl)amino tert-butyl 277.168 (analogous) Higher lipophilicity due to phenyl group; used in indoline synthesis
Ethyl 2-benzyl-3-(tert-butylamino)-3-oxopropanoate 2-benzyl, 3-tert-butylamino ethyl 277.168 Melting point: 64–66°C; synthesized via multicomponent reactions
tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate (6) 3-cyanopyridinyl tert-butyl Not provided Electron-withdrawing cyano group enhances reactivity; intermediate for benzodiazepinones
tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate 3-fluorophenyl tert-butyl 238.26 Fluorine improves metabolic stability; commercial availability (95% purity)
tert-Butyl 1,3-dimethyl-2-oxoindoline-3-carboxylate (336) Cyclic indoline system with 1,3-dimethyl tert-butyl Not provided Demonstrates tert-butyl’s role in stabilizing fused-ring systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.